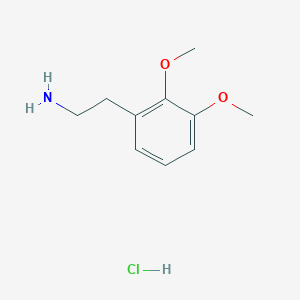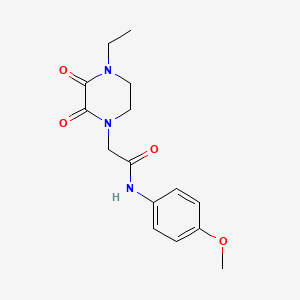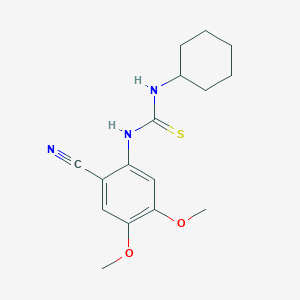![molecular formula C25H20FNO3 B2441324 1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902623-69-2](/img/structure/B2441324.png)
1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 401.437 g/mol. Unfortunately, no further details were found.Applications De Recherche Scientifique
Synthesis and Transformations
Telescoping Process in Synthesis : The compound was utilized in drug discoveries, where a telescoping process improved the synthesis by reducing the isolation processes from four to two, enhancing the total yield by 18% without compromising purity, aiding in the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Fluorophores in Biochemistry and Medicine : Quinoline derivatives, including those similar to the compound , are known as efficient fluorophores used widely in studying various biological systems. Their strong fluorescence and sensitivity make them valuable in biochemistry and medicine, especially for DNA fluorophores and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antitumor Agents
Novel Antitumor Agents : A series of 2-phenylquinolin-4-ones derivatives, including structures related to the compound , were synthesized and evaluated for cytotoxic activity. These derivatives showed significant inhibitory activity against tumor cell lines, with some exceeding the activity of known drugs in xenograft models, suggesting their potential as antitumor agents (Chou et al., 2010).
Tubulin Polymerization Inhibition
Tubulin Inhibitor for Cancer Treatment : Among a series of synthesized indenopyrazoles, a compound demonstrated promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization, suggesting its potential as a cancer treatment agent (Minegishi et al., 2015).
Fluorescent Labeling
Novel Fluorophore for Biomedical Analysis : The compound 6-MOQ, derived from similar quinoline structures, was identified as a novel fluorophore with strong fluorescence in a wide pH range, making it suitable for biomedical analysis. It was used as a fluorescent labeling reagent, demonstrating its application in determining carboxylic acids (Hirano et al., 2004).
Orientations Futures
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has sparked interest among researchers to synthesize a variety of indole derivatives. Therefore, it could be interesting to explore the biological activities of “1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” in future studies.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-7-9-17(10-8-16)24(28)21-15-27(14-18-5-3-4-6-22(18)26)23-12-11-19(30-2)13-20(23)25(21)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKFOBJLYOXLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

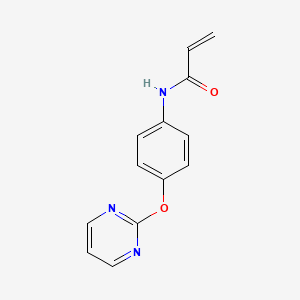

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)
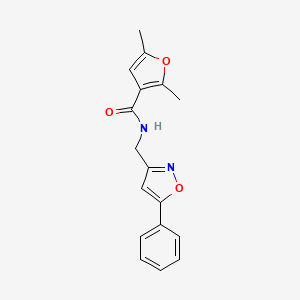
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
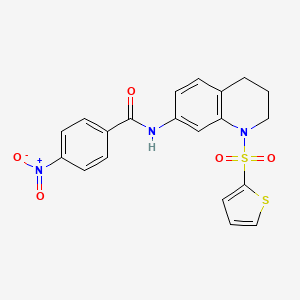
![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)

